5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Catalog No.
S3315390
CAS No.
1196152-90-5
M.F
C5H3BrN4
M. Wt
199.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrazolo[3,4-B]pyrazine

CAS Number

1196152-90-5

Product Name

5-Bromo-1H-pyrazolo[3,4-B]pyrazine

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyrazine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01

InChI

InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10)

InChI Key

AYXGMAXAMGHBMG-UHFFFAOYSA-N

SMILES

C1=C(N=C2C=NNC2=N1)Br

Canonical SMILES

C1=C(N=C2C=NNC2=N1)Br
  • Pharmaceutical applications

    Some pyrazolo[3,4-b]pyrazines exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties []. However, specific research on 5-Br-PzP for these purposes is scarce.

  • Material science applications

    Pyrazolo[3,4-b]pyrazines show promise in material science due to their ability to form diverse functional materials. These materials exhibit interesting properties like photoluminescence, fluorescence, and non-linear optics [, ]. While research on 5-Br-PzP in this area is limited, its potential for specific material applications is being explored.

5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic organic compound characterized by its unique pyrazole structure. It has a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol. The compound is identified by the CAS Number 1196152-90-5 and is typically presented as a solid . Its structure consists of two fused pyrazole rings, which contributes to its chemical reactivity and biological properties.

. Notably, it can undergo:

  • Copper-catalyzed coupling reactions: This involves coupling with sulfonamide derivatives, yielding compounds with potential antibacterial properties .
  • Iodination: The compound can be iodinated to produce 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyridine, which serves as an intermediate for further synthetic transformations .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-Bromo-1H-pyrazolo[3,4-B]pyrazine exhibits various biological activities. It has been associated with:

  • Antimicrobial properties: The derivatives formed from its reactions have shown potential as antibacterial agents.
  • Antioxidant activity: Some studies suggest that compounds derived from 5-bromo derivatives may possess antioxidant effects, contributing to their therapeutic potential .

Several synthesis methods exist for producing 5-Bromo-1H-pyrazolo[3,4-B]pyrazine:

  • Direct bromination: This method involves the bromination of pyrazolo derivatives under specific conditions.
  • Iodination followed by coupling: As previously mentioned, iodination can create useful intermediates for further reactions.
  • Use of various catalysts: Catalysts such as copper iodide have been employed to facilitate reactions involving this compound and its derivatives .

These methods demonstrate the compound's accessibility for research and industrial applications.

5-Bromo-1H-pyrazolo[3,4-B]pyrazine has several applications:

  • Pharmaceutical development: Its derivatives are being explored for their potential as new antimicrobial agents.
  • Chemical research: The compound serves as a building block in synthesizing more complex heterocyclic structures.

These applications underline the importance of this compound in advancing medicinal chemistry.

Interaction studies involving 5-Bromo-1H-pyrazolo[3,4-B]pyrazine have focused on its binding affinity with various biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in disease processes. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-c]pyridineFused pyrazole and pyridine ringsExhibits different reactivity patterns
4-Amino-1H-pyrazoleSimple pyrazole structureLacks bromination; used in different synthetic pathways
Pyrazolo[3,4-b]pyridineSimilar fused ring systemKnown for distinct biological activities

These comparisons highlight the unique attributes of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine while situating it within a broader context of related compounds.

The bromine atom at the 5-position of the pyrazolo[3,4-B]pyrazine scaffold serves as a strategic site for electrophilic aromatic substitution (EAS). Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the bromine substituent enhances the electrophilicity of the ring, facilitating reactions with nucleophiles under mild conditions.

A notable example is the Suzuki-Miyaura cross-coupling reaction, which replaces the bromine with aryl or heteroaryl groups using palladium catalysts. For instance, coupling with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and potassium carbonate in a tetrahydrofuran/water mixture yields 5-aryl derivatives . Similarly, Buchwald-Hartwig amination enables the introduction of amine groups via palladium-catalyzed coupling with primary or secondary amines [4].

Table 1: Electrophilic Aromatic Substitution Reactions

ElectrophileConditionsProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C5-Phenyl-pyrazolo[3,4-B]pyrazine72
PiperidinePd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C5-Piperidinyl derivative65 [4]

The bromine atom can also participate in Ullmann-type couplings with copper catalysts, enabling the synthesis of biaryl ethers or thioethers [6]. These reactions typically require elevated temperatures (100–120°C) and polar aprotic solvents like dimethylformamide (DMF).

Nucleophilic Displacement Reactions for Derivative Synthesis

Nucleophilic displacement of the bromine atom is a versatile strategy for introducing diverse functional groups. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, leveraging the electron-deficient nature of the pyrazine ring.

Amine derivatives are synthesized by treating the brominated scaffold with primary or secondary amines in the presence of a base. For example, reaction with morpholine and potassium tert-butoxide in DMF at 60°C produces 5-morpholinylpyrazolo[3,4-B]pyrazine in 78% yield . Thiols similarly displace bromine under basic conditions, forming thioether linkages. A study demonstrated that sodium hydride-mediated reaction with benzenethiol in tetrahydrofuran yields 5-(phenylthio) derivatives [6].

Table 2: Nucleophilic Displacement Examples

NucleophileBaseSolventTemperature (°C)Yield (%)Source
MorpholineKOtBuDMF6078
BenzenethiolNaHTHF2582 [6]

Notably, cyanide groups can be introduced using copper(I) cyanide in refluxing dimethyl sulfoxide (DMSO), though this requires careful optimization to avoid over-substitution [5].

Heteroarylation Strategies for Diheterocyclic Architectures

Heteroarylation involves the construction of fused or linked heterocyclic systems, enhancing the complexity and functionality of the parent scaffold. One approach employs cyclocondensation reactions with bifunctional reagents.

For instance, reaction with 2-aminopyridine in acetic acid at 120°C facilitates the formation of a pyrido[2,3-d]pyrazolo[3,4-B]pyrazine framework through sequential imine formation and cyclodehydration [7]. Alternatively, microwave-assisted synthesis has been utilized to accelerate heteroarylation. A study reported that irradiating 5-bromo-1H-pyrazolo[3,4-B]pyrazine with 2-chloropyrimidine and cesium fluoride in N-methylpyrrolidone (NMP) at 150°C for 30 minutes yields a pyrimidine-fused derivative [8].

Key Mechanistic Insight:

  • Nucleophilic attack at the bromine position by the heteroaryl amine.
  • Elimination of HBr to form a new carbon-nitrogen bond.
  • Aromatization via loss of water or hydrogen halide [6].

Post-Functionalization via Thioetherification and Alkylation

Post-functionalization expands the utility of 5-bromo-1H-pyrazolo[3,4-B]pyrazine by introducing alkyl or sulfur-containing groups. Thioetherification is achieved by reacting the brominated compound with thiols in the presence of a base. For example, treatment with ethanethiol and sodium hydroxide in ethanol at room temperature produces 5-(ethylthio) derivatives .

Alkylation typically involves Mitsunobu conditions or phase-transfer catalysis. A reported method uses benzyl bromide and tetrabutylammonium iodide in dichloromethane, yielding 5-benzyl derivatives with 85% efficiency [5].

Table 3: Post-Functionalization Reactions

ReagentConditionsProductYield (%)Source
EthanethiolNaOH, EtOH, 25°C5-(Ethylthio) derivative75
Benzyl bromideTBAI, CH₂Cl₂, 40°C5-Benzyl derivative85 [5]

These modifications enable fine-tuning of electronic properties and solubility, critical for applications in drug discovery [4].

XLogP3

0.9

Wikipedia

5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Dates

Last modified: 08-19-2023

Explore Compound Types